2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide
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Overview
Description
2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide is a complex organic compound that features both furan and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide typically involves the condensation of furan-2-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with naphthalene-1-carboxylic acid chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the hydrazone nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted furan and naphthalene derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and naphthalene moieties allow the compound to bind to these targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This binding can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
- 2-Furan-2-ylmethylene-octahydro-inden-1-one
- 3-Furan-2-ylmethyl-5-naphthalen-1-ylmethylene-2-thioxo-thiazolidin-4-one
- 2-(5-(2-Nitro-phenyl)-furan-2-ylmethylene)-indan-1,3-dione
Uniqueness
2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide is unique due to its combination of furan and naphthalene moieties, which provide a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with molecular targets in ways that similar compounds may not .
Properties
Molecular Formula |
C17H13N3O3 |
---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
N'-[(E)-furan-2-ylmethylideneamino]-N-naphthalen-1-yloxamide |
InChI |
InChI=1S/C17H13N3O3/c21-16(17(22)20-18-11-13-7-4-10-23-13)19-15-9-3-6-12-5-1-2-8-14(12)15/h1-11H,(H,19,21)(H,20,22)/b18-11+ |
InChI Key |
UTZPMPVEFPROFN-WOJGMQOQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=CC=CO3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CC=CO3 |
Origin of Product |
United States |
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